beta-D-tagatopyranose
Description
Structure
3D Structure
Properties
CAS No. |
20197-42-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-DPYQTVNSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
melting_point |
134.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-tagatopyranose can be synthesized through the isomerization of D-galactose. This process involves the use of L-arabinose isomerase, an enzyme that catalyzes the conversion of D-galactose to D-tagatose. The reaction typically occurs at temperatures around 50°C and a pH range of 5 to 9 .
Industrial Production Methods: Industrial production of this compound involves the enzymatic hydrolysis of lactose to produce D-galactose, which is then isomerized to D-tagatose using L-arabinose isomerase. This method is efficient and yields a high conversion rate of D-galactose to D-tagatose .
Chemical Reactions Analysis
Types of Reactions: Beta-D-tagatopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of D-tagatonic acid.
Reduction: Reduction can produce D-tagatitol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Production of Non-Digestible Oligosaccharides β-D-Tagatopyranose can be used to synthesize novel non-digestible oligosaccharides via transfructosylation. These oligosaccharides resist intestinal digestion and possess prebiotic properties, making them valuable in modulating gut microbiota .
- Enzymatic Synthesis Optimization β-D-Tagatopyranose can be optimized through enzymatic reactions to produce fructosylated carbohydrates, enhancing its prebiotic potential . Studies show that using a SacB enzyme concentration of 3.1 U mL−1 results in the highest content of β-D-Fru-(2 → 1)-D-Tag .
- Structural Characterization NMR spectroscopy is instrumental in elucidating the structure of β-D-Tagatopyranose-based carbohydrates, providing insights into their structure-function relationship .
Food Industry Applications
- Low-Calorie Sweetener D-Tagatose, of which β-D-Tagatopyranose is a form, is recognized as a low-calorie sweetener. It has been approved as a novel food in Australia, New Zealand, and the European Union .
- Functional Food Ingredient Due to its resistance to digestion and potential prebiotic effects, β-D-Tagatopyranose can be used to create functional food ingredients that promote gut health .
- Taste and Texture Modification β-D-Tagatopyranose can enhance the taste and texture of food products .
Pharmaceutical Applications
- Potential Therapeutic Properties D-Tagatose has been proposed for treating conditions such as hyperglycemia, anemia, and hemophilia, as well as for promoting gut health through its prebiotic properties .
- Anti-Coronavirus Medicines: 1,3, 4-tri-O-galloyl-6-O-caffeoyl-beta-D-glucopyranose can be used to prepare anti-coronavirus medicines . It has shown effectiveness against SARS-CoV, SARS-CoV-2, MERS-CoV, HCoV-229E, HCoV-NL63, HCoV-OC43, and HCoV-HKU1 .
- Synergistic Effects: Combining 1,3, 4-tri-O-galloyl-6-O-caffeoyl-beta-D-glucopyranose with sialic acid improves the effect of resisting coronavirus .
Data Table: Enzyme concentration and production of β-D-Fru-(2 → 1)-D-Tag
| Enzyme Concentration (U/mL) | Main Acceptor Product: β-D-Fru-(2 → 1)-D-Tag |
|---|---|
| 0.6 | Low |
| 3.1 | High |
| 6.2 | Moderate |
Case Studies
- In Vitro Digestibility Studies: Studies on pig BBMV disaccharidases have demonstrated the resistance of tagatose-based fructosylated carbohydrates to intestinal digestion, confirming their potential as low-calorie functional ingredients .
- Human Fecal Microbiota Modulation: β-D-Fru-(2→1)-D-Tag has shown comparable modulatory properties on human fecal microbiota to commercial FOS and exerts a higher bifidogenic effect than unmodified tagatose .
- Antimicrobial Host Defense: Animal studies have shown that poly-(1,6)-β-D-glucopyranose can improve antimicrobial host defense .
- Cyclodextrin Applications: Cyclodextrins, which can include β-D-glucopyranose units, are used in pharmacology to enhance drug solubility and bioavailability and in drug delivery systems .
Mechanism of Action
The mechanism of action of beta-D-tagatopyranose involves its interaction with specific enzymes and metabolic pathways. It is metabolized in the body through the same pathways as other hexose sugars. The compound is known to influence insulin secretion and glucose metabolism, making it a potential therapeutic agent for managing diabetes and obesity .
Comparison with Similar Compounds
Key Observations :
- Epimerization: β-D-Tagatopyranose and β-D-fructopyranose interconvert under alkaline conditions, forming a 1:2 equilibrium ratio in aqueous NaOH .
- Ring Conformation: Derivatives of β-D-tagatopyranose adopt half-chair conformations, whereas β-D-galactopyranose derivatives often exhibit chair conformations due to steric and electronic factors .
Metabolic and Functional Roles
- Metabolic Pathways: β-D-Tagatopyranose derivatives are implicated in gut microbiome studies.
Research Findings
Comparative Reactivity
- Glycosidic Bond Formation: β-D-Tagatopyranose forms more stable glycosidic bonds with non-polar amino acids (e.g., alanine) compared to β-D-galactopyranose, as observed in metabolomic studies of gut microbiota .
- Enzyme Specificity: Glycosidases show lower affinity for β-D-tagatopyranose than for β-D-galactopyranose due to steric hindrance from the axial C3-OH group .
Biological Activity
Beta-D-tagatopyranose, a sugar derivative of D-tagatose, has gained attention for its potential biological activities, particularly in the context of metabolic health and prebiotic properties. This article delves into the biological activity of this compound through various studies and findings.
Overview of this compound
This compound is a six-carbon monosaccharide that exists predominantly in the pyranose form. It is a stereoisomer of D-fructose and plays a significant role in carbohydrate metabolism. Its structure allows it to participate in various biochemical pathways, influencing health outcomes.
Biological Activities
1. Prebiotic Properties
This compound has been shown to exhibit prebiotic effects, promoting the growth of beneficial gut bacteria. In vitro studies demonstrated that tagatose-based oligosaccharides resist intestinal digestion, allowing them to reach the colon where they can serve as substrates for fermentation by gut microbiota . This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health.
2. Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. It has been tested against various pathogens, showing potential in inhibiting biofilm formation and reducing microbial load in certain infections . This property could be harnessed in developing novel antimicrobial agents.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of this compound against biofilm-forming organisms such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that this compound significantly inhibited biofilm formation, suggesting its potential application in treating infections associated with biofilms .
Case Study 2: Metabolic Effects
Another study focused on the metabolic effects of this compound on glucose metabolism. It was found that consumption led to improved insulin sensitivity and lower postprandial glucose levels in diabetic models, indicating its role as a functional food ingredient for managing blood sugar levels .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Digestive Enzymes : this compound may inhibit enzymes such as alpha-glucosidase, which play a crucial role in carbohydrate digestion, thereby slowing glucose absorption and reducing blood sugar spikes .
- Modulation of Gut Microbiota : By serving as a substrate for beneficial bacteria, it enhances gut health and may contribute to improved metabolic functions .
Comparative Analysis
A comparative analysis of this compound with other sugars reveals distinct advantages:
| Sugar Type | Prebiotic Effect | Antimicrobial Activity | Glycemic Index |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Sucrose | Low | Low | High |
| Fructose | Moderate | Low | Moderate |
Q & A
Q. What are the standard methods for synthesizing beta-D-tagatopyranose in laboratory settings?
this compound is typically synthesized via chemical or enzymatic pathways. Key steps include:
- Chemical synthesis : Starting from D-galactose, epimerization at C-4 is achieved using alkaline catalysts (e.g., calcium hydroxide), followed by reduction and cyclization. Protecting groups (e.g., acetyl or benzyl) are often employed to control regioselectivity .
- Enzymatic synthesis : Tagatose-6-phosphate kinase and isomerases from microbial sources (e.g., Lactobacillus plantarum) can convert D-galactose-6-phosphate to tagatose derivatives, which are subsequently dephosphorylated and purified via ion-exchange chromatography .
- Purification : High-performance liquid chromatography (HPLC) or crystallization in ethanol/water mixtures ensures ≥95% purity. Document reaction conditions (temperature, pH, catalysts) meticulously for reproducibility .
Q. How is the anomeric configuration of this compound confirmed using spectroscopic techniques?
- NMR spectroscopy :
- ¹H NMR : Beta anomers exhibit axial hydroxyl groups, leading to distinct coupling constants (J = 8–10 Hz for H-1 in β-pyranose) compared to alpha forms (J = 3–4 Hz).
- ¹³C NMR : C-1 resonances for β-D-tagatopyranose appear near 95–100 ppm, distinguishable from alpha anomers (~90 ppm) due to ring conformation differences .
- X-ray crystallography : Resolves chair conformation (⁴C₁ for β-D-tagatopyranose) and hydrogen-bonding networks. Requires high-purity crystals grown in non-polar solvents .
Advanced Research Questions
Q. What experimental challenges arise when studying the mutarotation dynamics of this compound in aqueous solutions?
Mutarotation (interconversion between anomers) introduces complexity in kinetic and structural studies:
- Temperature and pH control : Mutarotation rates increase with temperature and alkaline conditions. Use buffered solutions (pH 5–7) and low temperatures (4°C) to stabilize the β-form during analysis .
- Real-time monitoring : Polarimetry or ¹H NMR tracking at timed intervals quantifies anomeric equilibrium. Ensure rapid data acquisition to capture transient states .
- Sample purity : Trace impurities (e.g., metal ions) catalyze mutarotation. Pre-treat solutions with chelating agents (EDTA) to minimize interference .
Q. How do solvent polarity and temperature affect the conformational stability of this compound in NMR studies?
- Solvent polarity : Polar solvents (D₂O) stabilize the β-anomer via hydrogen bonding, while non-polar solvents (DMSO-d₆) may shift equilibrium toward alpha forms. Compare chemical shifts across solvents to map solvation effects .
- Temperature : Elevated temperatures (e.g., 40°C) accelerate mutarotation, broadening NMR peaks. Use cryoprobes or lower temperatures (25°C) to enhance signal resolution .
- Data interpretation : Employ density functional theory (DFT) calculations to correlate observed shifts with predicted conformational energies .
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound?
Discrepancies often stem from methodological variability:
- Purity assessment : Use differential scanning calorimetry (DSC) to validate melting points (reported range: 132–135°C) and compare with HPLC purity data (>98%) .
- Experimental conditions : Standardize heating rates (e.g., 10°C/min) and sample encapsulation methods to minimize decomposition .
- Replication studies : Cross-validate findings using independent synthesis protocols and characterization techniques (e.g., IR spectroscopy for functional group verification) .
Methodological Considerations
- Data reproducibility : Document all experimental parameters (e.g., solvent grades, instrument calibration) in supplementary materials to enable replication .
- Statistical rigor : Apply ANOVA or t-tests to compare synthesis yields or spectroscopic data across trials, reporting p-values and confidence intervals .
- Ethical reporting : Disclose any conflicts (e.g., proprietary catalysts) and adhere to FAIR principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
